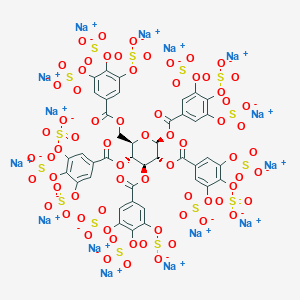
(2s,3's)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone
Descripción general
Descripción
(2s,3's)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone, also known as (R,S)-Modafinil, is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. It is a racemic compound, meaning it contains both R and S enantiomers. Modafinil has been shown to improve cognitive function, enhance mood, and increase alertness.
Mecanismo De Acción
The exact mechanism of action of Modafinil is not fully understood. It is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. It also affects the orexin/hypocretin system, which plays a role in regulating wakefulness and arousal.
Biochemical and Physiological Effects:
Modafinil has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive function. It has also been shown to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Modafinil has several advantages as a research tool. It has a long half-life, allowing for sustained effects over several hours. It is also non-addictive and has a low potential for abuse. However, Modafinil can be expensive and may not be readily available in some research settings.
Direcciones Futuras
There are several potential future directions for Modafinil research. One area of interest is its potential as a treatment for cognitive impairment in aging populations. It may also be investigated as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research may focus on developing new Modafinil analogs with improved efficacy and fewer side effects.
In conclusion, Modafinil is a promising compound with a wide range of potential applications in scientific research. Its cognitive enhancing effects, combined with its safety and tolerability, make it an attractive tool for investigating the neural mechanisms underlying cognition and behavior. Further research is needed to fully understand the potential of Modafinil and its analogs for improving human health and well-being.
Métodos De Síntesis
Modafinil is synthesized through a multi-step process starting with the precursor compound benzhydryl sulfinyl acetamide. The first step involves the reaction of benzhydryl chloride with sodium sulfinate to form the sulfinyl group. The sulfinyl group is then protected with acetamide, followed by deprotection with hydrochloric acid to yield (R,S)-Modafinil.
Aplicaciones Científicas De Investigación
Modafinil has been extensively studied for its cognitive enhancing effects, particularly in individuals with sleep disorders. Research has shown that Modafinil can improve attention, working memory, and executive function in healthy individuals as well. It has also been investigated as a potential treatment for depression, ADHD, and addiction.
Propiedades
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11(9-4-2-1-3-5-9)12(16)14-7-6-10(15)8-14/h1-5,10-11,15H,6-8,13H2/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKNAZVYDJEIIM-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)[C@H](C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649693 | |
| Record name | (2S)-2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s,3's)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone | |
CAS RN |
178419-59-5 | |
| Record name | 3-Pyrrolidinol, 1-(aminophenylacetyl)-, [S-(R*,R*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178419-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)

